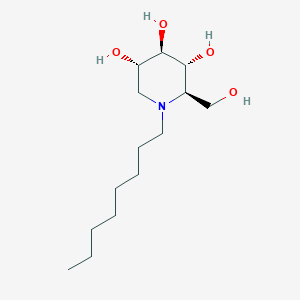
N-Octyl-DNJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with octyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation, where specific strains of bacteria or fungi are used to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Octyl-DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides (e.g., octyl bromide) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions typically result in alkylated products .
Wissenschaftliche Forschungsanwendungen
N-Octyl-DNJ has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various biochemical assays.
Biology: this compound is employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: The compound has potential therapeutic applications in treating diseases such as diabetes, obesity, and viral infections due to its glycosidase inhibitory activity
Wirkmechanismus
N-Octyl-DNJ exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds in carbohydrates, thereby reducing the absorption of glucose in the intestine. This mechanism is particularly beneficial in managing postprandial blood glucose levels in diabetic patients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of N-Octyl-DNJ, known for its glycosidase inhibitory activity.
N-Butyl-DNJ: Another derivative with similar biological activities but different pharmacokinetic properties.
N-Nonyl-DNJ: A longer-chain derivative with enhanced lipophilicity and potentially different biological effects
Uniqueness
This compound stands out due to its optimal balance between hydrophilicity and lipophilicity, making it more effective in certain biological contexts compared to its shorter or longer-chain analogs. Its specific structure allows for better interaction with glycosidases, leading to more potent inhibitory effects .
Eigenschaften
CAS-Nummer |
79206-10-3 |
|---|---|
Molekularformel |
C14H29NO4 |
Molekulargewicht |
275.38 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-octylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-15-9-12(17)14(19)13(18)11(15)10-16/h11-14,16-19H,2-10H2,1H3/t11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
VGSQNAQYXKTCLP-XJFOESAGSA-N |
Isomerische SMILES |
CCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Kanonische SMILES |
CCCCCCCCN1CC(C(C(C1CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



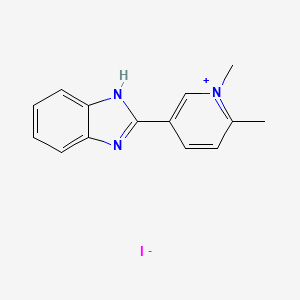
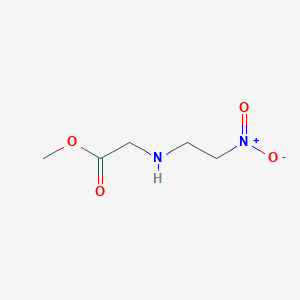

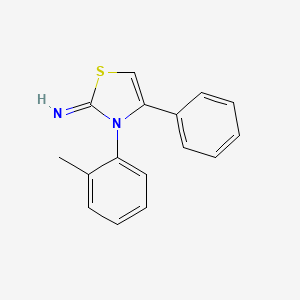
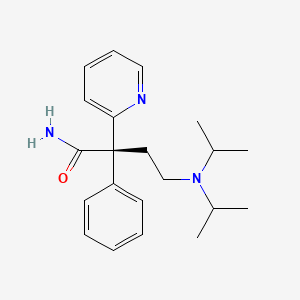

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
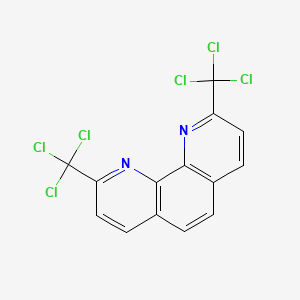
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

